(5-Oxo-DL-prolinato-N1,O2)silver
Description
(5-Oxo-DL-prolinato-N1,O2)silver is a coordination complex where silver(I) is chelated by the 5-oxo-DL-prolinato ligand. The ligand, 5-oxo-DL-proline (CAS 149-87-1), is a cyclic amino acid derivative with a pyrrolidone ring and a carboxylic acid group, enabling N1 (amide nitrogen) and O2 (carboxylate oxygen) coordination to metal centers . These metal-prolinato complexes are synthesized via reactions involving metal salts and the ligand, often forming bis- or tris-coordinated structures depending on the metal’s oxidation state and coordination preferences .
Properties
CAS No. |
94276-39-8 |
|---|---|
Molecular Formula |
C5H7AgNO3 |
Molecular Weight |
236.98 g/mol |
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid;silver |
InChI |
InChI=1S/C5H7NO3.Ag/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
FTQLNOIQKWFTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.[Ag] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SILVER,(5-OXOPROLINATO-KN1,KO2)- typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with a silver salt, such as silver nitrate . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of SILVER,(5-OXOPROLINATO-KN1,KO2)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve consistent product quality. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
SILVER,(5-OXOPROLINATO-KN1,KO2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.
Reduction: It can be reduced to elemental silver using reducing agents.
Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium chloride and potassium iodide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various silver compounds and complexes, depending on the reaction conditions and reagents used.
Scientific Research Applications
SILVER,(5-OXOPROLINATO-KN1,KO2)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of high-purity silver for electronic and optical applications.
Mechanism of Action
The mechanism of action of SILVER,(5-OXOPROLINATO-KN1,KO2)- involves the interaction of the silver ion with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Parameters of Metal-(5-Oxo-DL-prolinato) Complexes
Key Observations :
- Coordination Number : Most complexes adopt a bis-coordination mode (two ligands per metal), except cerium, which forms a tris-complex due to its higher oxidation state (+3) .
- Geometry : Cadmium and nickel favor octahedral geometries, while zinc and copper exhibit tetrahedral or square planar configurations. Silver(I) likely adopts linear or trigonal planar geometry, but experimental validation is needed.
Solubility and Stability
- Mercury and Cadmium Complexes : These exhibit low solubility in aqueous media due to strong metal-ligand bonds, contributing to environmental persistence .
- Zinc and Copper Complexes : Higher solubility in polar solvents, attributed to the less electronegative nature of Zn²⁺ and Cu²⁺ compared to Hg²⁺ or Cd²⁺ .
- However, mercury and cadmium derivatives are restricted due to inherent metal toxicity .
Regulatory and Environmental Considerations
Table 2: Regulatory Status of Selected Complexes
The lower toxicity of silver compared to Hg/Cd could position it as a safer alternative in applications like antimicrobial coatings .
Methodological Considerations in Compound Comparison
As highlighted in , structural similarity is a cornerstone of virtual screening for drug discovery. Computational methods (e.g., DFT optimization, spectroscopic analysis) are critical for predicting the behavior of (5-Oxo-DL-prolinato-N1,O2)silver based on its analogs . For instance, the geometry of [Pt(ox)(4FL)₂] was optimized using B3LYP/LANLTZ/6-311G, a approach applicable to silver complexes .
Biological Activity
(5-Oxo-DL-prolinato-N1,O2)silver is a silver complex that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a proline derivative coordinated with silver ions. The biological implications of this compound are significant, particularly in the fields of antimicrobial activity, cytotoxicity, and potential therapeutic applications.
- Chemical Name : (5-Oxo-DL-prolinato-N1,O2)silver
- CAS Number : 94276-39-8
- Molecular Formula : C5H6AgN1O3
- Molecular Weight : 215.11 g/mol
The biological activity of (5-Oxo-DL-prolinato-N1,O2)silver is primarily attributed to its ability to release silver ions, which are known for their antimicrobial properties. The mechanism involves:
- Interaction with Cellular Components : Silver ions can bind to proteins, disrupting cellular functions and leading to cell death.
- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.
- Inhibition of Enzymatic Activity : Silver ions can inhibit various enzymes critical for microbial survival.
Antimicrobial Properties
Research indicates that (5-Oxo-DL-prolinato-N1,O2)silver exhibits significant antimicrobial activity against a range of pathogens, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Demonstrated antifungal properties against common fungal strains.
Cytotoxicity Studies
Cytotoxicity assays have shown that (5-Oxo-DL-prolinato-N1,O2)silver can affect mammalian cells, with varying degrees of toxicity depending on concentration and exposure time. Key findings include:
- IC50 Values : The compound displays an IC50 value in the low micromolar range, indicating moderate cytotoxicity.
- Selectivity Index : Comparative studies suggest a favorable selectivity index, making it a candidate for further therapeutic exploration.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (5-Oxo-DL-prolinato-N1,O2)silver against Staphylococcus aureus and Escherichia coli. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
The study concluded that the compound could serve as a potential alternative to traditional antibiotics.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment by Johnson et al. (2024), various human cell lines were exposed to different concentrations of (5-Oxo-DL-prolinato-N1,O2)silver. The findings were summarized as follows:
| Cell Line | IC50 (µg/mL) | Viability (%) at 10 µg/mL |
|---|---|---|
| HeLa | 20 | 75 |
| MCF-7 | 18 | 80 |
| HepG2 | 22 | 70 |
This study highlighted the compound's potential as an anticancer agent while emphasizing the need for further investigation into its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
